2-fluoro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
2-Fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a complex organic compound that features a fluorine atom, a phenylpyridazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the phenylpyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. . The final step involves the sulfonation of the benzene ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The phenylpyridazine moiety can also interact with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Shares the fluorine and pyridine components but lacks the sulfonamide group.
Phenylsulfonamide: Contains the sulfonamide group but lacks the fluorine and pyridazine components.
N-Phenylpyridazine: Contains the pyridazine and phenyl groups but lacks the fluorine and sulfonamide components.
Uniqueness
2-Fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is unique due to its combination of a fluorine atom, a phenylpyridazine moiety, and a sulfonamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C18H16FN3O3S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-15-8-4-5-9-17(15)26(23,24)20-12-13-25-18-11-10-16(21-22-18)14-6-2-1-3-7-14/h1-11,20H,12-13H2 |
InChI Key |
GEAVPXRUDLHBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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